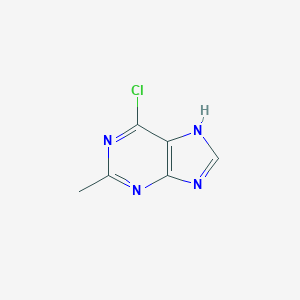

6-Chloro-2-methyl-9H-purine

Description

The Purine (B94841) Scaffold as a Foundation in Chemical Biology and Medicinal Chemistry

The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of chemical biology and medicinal chemistry. nih.gov This fundamental heterocyclic scaffold is a key component of nucleic acids, the building blocks of DNA and RNA, and is present in numerous coenzymes and signaling molecules essential for life. nih.govpsu.edu The inherent biological relevance of the purine structure has made it a privileged scaffold in drug discovery. nih.gov Researchers have extensively investigated purine-containing compounds, leading to the development of a wide array of therapeutic agents. nih.gov These purine derivatives have shown potential in treating a variety of diseases, including cancer and viral infections. nih.govnih.gov The versatility of the purine scaffold allows for modifications at multiple positions, enabling the fine-tuning of its biological activity and physicochemical properties. nih.govacs.org

Significance of Halogenated Purine Derivatives in Synthetic and Biological Studies

The introduction of halogen atoms into the purine scaffold has proven to be a highly effective strategy in medicinal chemistry. mdpi.com Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced biological activity. mdpi.com For instance, halogenated purine nucleoside analogues are prominent as antiviral and anticancer drugs. nih.gov A key advantage of halogenation, particularly at the 2-position of the purine ring, is the increased resistance to deamination by enzymes like adenosine (B11128) deaminase, which can otherwise inactivate the compound. mdpi.com This increased stability is a critical factor for potent anticancer drugs such as cladribine (B1669150) and fludarabine. mdpi.com The chlorine atom, in particular, serves as a versatile synthetic handle, allowing for further functionalization of the purine ring through nucleophilic substitution reactions. psu.edu

Overview of Research Directions Pertaining to 6-Chloro-2-methyl-9H-purine

This compound is a synthetic purine derivative that has garnered attention as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. lookchem.com Research involving this compound primarily focuses on its use as a building block for creating libraries of substituted purines. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position provides a unique combination of reactivity and structural features.

One documented synthesis of this compound involves the chlorination of 2-methyl-9H-purin-6-ol (a tautomer of 2-methylhypoxanthine) using phosphorus oxychloride in the presence of N,N-dimethylaniline. nih.gov Another approach describes the deprotection of a precursor, 2-chloro-6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, using an acidic resin.

Current research often utilizes this compound as a starting material for the synthesis of novel compounds with potential biological activities. For example, it can be a precursor for creating 2,6,9-trisubstituted purines, a class of compounds that has shown promise as inhibitors of protein kinases, which are important targets in cancer therapy. imtm.cz The versatility of this compound in chemical synthesis makes it a significant tool for exploring the chemical space around the purine scaffold in the quest for new therapeutic agents.

Data Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 100859-35-6 | C₆H₅ClN₄ |

| 2-chloro-6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Not Available | C₁₁H₁₃ClN₄O |

| 2-methyl-9H-purin-6-ol | 10310-25-5 | C₆H₆N₄O |

| Adenosine deaminase | 9026-93-1 | Not Applicable |

| Cladribine | 4291-63-8 | C₁₀H₁₂ClN₅O₃ |

| Fludarabine | 21679-14-1 | C₁₀H₁₂FN₅O₄ |

| N,N-dimethylaniline | 121-69-7 | C₈H₁₁N |

| Phosphorus oxychloride | 10025-87-3 | Cl₃OP |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNZXPLHVDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419921 | |

| Record name | 6-chloro-2-methyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-35-6 | |

| Record name | 6-chloro-2-methyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chloro 2 Methyl 9h Purine and Its Derivatives

Strategic Approaches to 6-Chloro-2-methyl-9H-purine Core Synthesis

The construction of the this compound core relies on established principles of heterocyclic chemistry, often involving the sequential construction of the fused pyrimidine (B1678525) and imidazole (B134444) rings or the modification of a pre-existing purine (B94841) skeleton.

Precursor-Based Cyclization Strategies

The synthesis of the purine ring system is frequently accomplished through the cyclization of appropriately substituted pyrimidine or imidazole precursors. One common approach involves starting with a 5,6-diaminopyrimidine. For instance, the cyclization of 5,6-diaminopyrimidines with reagents like triethyl orthoformate can form the imidazole portion of the purine ring. rsc.org Another strategy begins with imidazole derivatives, which are then cyclized to form the pyrimidine ring. researchgate.net These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the final purine product. researchgate.netnih.gov However, these multistep cyclization methods can be laborious. nih.gov

More specifically, the synthesis of 6-methylpurines has been achieved via the heterocyclization of 6-methyluracil, though this method is often associated with low yields. arkat-usa.org The development of one-pot syntheses under microwave irradiation has provided more efficient routes to 6-methylpurine (B14201) derivatives from 6-halopurine precursors. arkat-usa.org

Regioselective Introduction of Chlorine and Methyl Moieties

The precise placement of the chlorine atom at the C6 position and the methyl group at the C2 position is critical. This can be achieved either by using precursors already containing these groups or by introducing them regioselectively onto a purine ring.

One synthetic route involves the chlorination of a 6-methylpurine derivative. For example, 2-chloro-6-methyl-9H-purine can be synthesized by treating 6-methylpurine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Alternatively, a disubstituted purine can be used as a starting material. Iron-catalyzed cross-coupling reactions provide a method for the regioselective synthesis of 2-chloro-6-methylpurines. The reaction of 2,6-dichloropurines with one equivalent of methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst like Fe(acac)₃ selectively yields 2-chloro-6-methylpurines. avcr.cz In contrast, using trimethylaluminium under palladium catalysis on the same starting material results in the formation of 2,6-dimethylpurine. avcr.cz The regioselectivity in these cross-coupling reactions is well-documented, with reactions on 2,6-dihalopurines generally proceeding preferentially at the C6 position. avcr.cz A simple and efficient synthesis of 6-chloro-2-iodopurine (B104377) has also been developed, which can serve as a versatile template for further functionalization. researchgate.net

Derivatization Strategies for this compound

The chlorine atom at the C6 position of this compound is a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. Furthermore, the nitrogen atoms of the purine ring, particularly N9 and N7, are common sites for derivatization, most notably through alkylation.

N-Alkylation and N-Substitution Reactions

Alkylation of the purine ring can lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.govacs.org The reaction conditions, including the base, solvent, and alkylating agent, can be tuned to favor one isomer over the other.

Direct alkylation of 6-chloropurines with alkyl halides often yields a mixture of N7 and N9 isomers. ub.edu However, various strategies have been developed to enhance the regioselectivity for the N9 position. The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base in conjunction with microwave irradiation has been shown to provide N9-methylated derivatives of 6-chloropurine (B14466) regioselectively and in high yields. ub.edu For instance, treating 6-chloropurine with methyl iodide in acetonitrile (B52724) with DBU as the base results in a mixture of N7 and N9 products, whereas optimized microwave-assisted conditions can lead exclusively to the N9-isopropylpurine. ub.edu

Another approach to achieve N9 regioselectivity involves steric hindrance. By introducing a bulky substituent at the C6 position, the N7 position can be shielded, thus directing alkylating agents to the N9 position. acs.orgnih.gov For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylated product. acs.orgnih.gov

The table below summarizes various conditions for the N9-alkylation of purines.

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield(s) | Ref |

| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | 48 h, RT | N7-methyl, N9-methyl | 8%, 12% | ub.edu |

| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH | Acetonitrile | 30 min, 60°C, MW | N9-isopropyl | High | ub.edu |

| 2,6-Dichloropurine | Methyl iodide | (Bu)₄NOH | Acetonitrile | 30 min, 60°C, MW | N9-methyl | Better than classical heating | ub.edu |

| 2-Amino-6-chloropurine (B14584) | Methyl iodide | (Bu)₄NOH | Acetonitrile | 30 min, 60°C, MW | N9-methyl | High | ub.edu |

| 6-(2-Butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | - | N9-ethyl | Exclusive | acs.orgnih.gov |

RT = Room Temperature, MW = Microwave Irradiation

While N9 alkylation is more common, methods for the direct regioselective alkylation of the N7 position have also been developed, which is a less explored area of purine chemistry. nih.gov Traditional alkylation methods often produce the N7 isomer as a minor product. acs.org However, a novel method has been developed for the direct N7 regioselective introduction of tert-alkyl groups onto 6-substituted purines. nih.govacs.orgacs.orgnih.gov This method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst. nih.govacs.orgacs.orgnih.gov

This reaction is highly regioselective for the tert-alkyl group, particularly when a specific substituent is present at the C6 position. nih.gov For example, while 6-methylpurine did not react under these conditions, 6-chloropurine and 6-chloro-2-methylthiopurine readily underwent N7 regioselective tert-butylation. nih.govacs.org The reaction conditions can be optimized to maximize the yield of the N7 isomer. nih.gov Interestingly, under thermodynamic conditions (e.g., higher temperature), the reaction can be directed to form the N9 isomer. nih.govacs.org

The stability of the N7-tert-butyl group allows for further modifications at the C6 position, enabling the synthesis of a variety of new 6,7-disubstituted purine derivatives. nih.govnih.gov Other, more complex and multistep methods for unambiguous N7 alkylation include synthesis via 7,8-dihydropurines or cyclization of imidazole or pyrimidine precursors. nih.gov

The table below details the optimization of the N7-tert-butylation of 6-chloropurine.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | N7:N9 Ratio | Isolated Yield of N7 Isomer | Ref |

| 1 | SnCl₄ | ACN | RT | 4 | 95:5 | 75% | nih.gov |

| 2 | SnCl₄ | DCE | RT | 4 | 92:8 | 40% | nih.gov |

| 3 | TiCl₄ | ACN | RT | 4 | 94:6 | 43% | nih.gov |

| 4 | SnCl₄ | ACN | 80 | 5 | - | 39% (N9 isomer) | nih.govacs.org |

ACN = Acetonitrile, DCE = 1,2-Dichloroethane (B1671644), RT = Room Temperature

Alkylation with Functionalized Side Chains

The alkylation of the purine ring, particularly at the N9 position, is a fundamental strategy for introducing functionalized side chains. This modification is crucial for developing acyclic nucleoside analogues with potential therapeutic applications. nih.gov

Base-induced coupling is a common method for N-alkylation of purines. uio.no This involves the generation of a purinyl anion using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by reaction with an alkyl halide. uio.no While this method can be effective, it often leads to a mixture of N7 and N9-alkylated regioisomers. researchgate.netresearchgate.net

To achieve higher regioselectivity for the N9 isomer, various strategies have been developed. One approach involves the use of specific catalysts and reaction conditions. For instance, the alkylation of 6-chloropurine with ethyl halides in the presence of a base can yield a high ratio of the N9-ethylated product over the N7 isomer. Another method utilizes a three-component reaction involving a purine, an acetal, and an anhydride (B1165640), catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which provides excellent regioselectivity for the N9 isomer. nih.gov

The introduction of functionalized side chains can be achieved using alkylating agents bearing various functional groups. For example, the reaction of 6-chloropurine with (2-benzoyloxyethoxy)methyl chloride is a key step in the synthesis of acyclovir (B1169) analogues. nih.gov Similarly, side chains containing esters, ethers, and other functionalities can be introduced to modulate the physicochemical and biological properties of the resulting purine derivatives. acs.orgclockss.org

A notable example is the synthesis of diethyl 2-(1-(6-chloro-9H-purin-9-yl)propyl)malonate through a one-pot, three-component Mannich-type reaction of 6-chloro-9H-purine, propionaldehyde, and diethyl malonate. clockss.org

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

| 6-Chloropurine | Ethyl bromide/iodide | K2CO3/NaH | DMF/Acetonitrile | 6-Chloro-9-ethyl-9H-purine | |

| 6-Chloropurine | 2-Bromomethyl-1,3-dioxolane / Acetic anhydride | TMSOTf | Acetonitrile | Acylated acyclic nucleosides | nih.gov |

| 6-Chloro-9H-purine | Propionaldehyde / Diethyl malonate | Ethylenediamine | Water | Diethyl 2-(1-(6-chloro-9H-purin-9-yl)propyl)malonate | clockss.org |

| 6-Chloro-2-methylthiopurine | tert-Butyl bromide | SnCl4 | Acetonitrile | 9-(tert-Butyl)-6-chloro-2-(methylthio)-9H-purine | acs.org |

Functionalization at Purine Ring Carbon Positions

Further diversification of the this compound scaffold can be achieved by introducing various functional groups at the C2, C6, and C8 positions of the purine ring.

The C2 position of the purine ring can be functionalized through several methods. A notable strategy for C2-iodination involves a lithiation/quenching sequence. For example, 6-chloro-9-(tetrahydropyran-2-yl)purine can be treated with lithium 2,2,6,6-tetramethylpiperidide followed by tributyltin chloride to introduce a stannyl (B1234572) group at the C2 position. Subsequent treatment with iodine affords the 2-iodo derivative. researchgate.net

The introduction of a methylthio group at the C2 position can be accomplished starting from materials like 2-amino-6-chloro-9H-purine derivatives. Reaction with isoamylnitrite and methyl disulfide can yield the 2-methylthio-6-chloro-9H-purine analogue. google.com

The chlorine atom at the C6 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of substituents.

The C6-chloro group can be readily displaced by amines, alcohols, and thiols to generate a diverse library of 6-substituted purine derivatives. researchgate.netresearchgate.net For example, reaction with various amines leads to the formation of 6-aminopurine derivatives, which are of significant interest in medicinal chemistry. researchgate.net Similarly, treatment with alkoxides or thiolates results in the corresponding 6-alkoxy or 6-alkylthio purines.

| Starting Material | Nucleophile | Product | Reference |

| 2-Amino-6-chloropurine | Benzyl mercaptan | 2-Amino-6-(benzylthio)purine | researchgate.net |

| 6-Chloropurine nucleosides | Various amines | 6-Aminopurine nucleoside analogs | researchgate.net |

| 7-(tert-Butyl)-6-chloropurine | Sodium methoxide | 7-(tert-Butyl)-6-methoxypurine | acs.org |

Functionalization at the C8 position often requires the activation of this site. A common method involves lithiation of a 9-substituted 6-chloropurine with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. uio.no For instance, trapping the 8-purinyl anion with a bromine source such as 1,2-dibromo-1,1,2,2-tetrachloroethane can yield the 8-bromo derivative. This methodology has been shown to be effective for 6-chloro-9-substituted purines. uio.no

Multi-Step Organic Syntheses for Complex Derivatives

The synthesis of complex purine derivatives often involves multi-step reaction sequences that combine several of the aforementioned methodologies.

While direct information on 1,3-dipolar cycloaddition reactions specifically on this compound conjugates is limited in the provided context, this class of reactions represents a powerful tool for constructing complex heterocyclic systems. In broader purine chemistry, such reactions could be envisioned on purine derivatives bearing unsaturated side chains, which can act as dipolarophiles. These reactions would allow for the annulation of five-membered heterocyclic rings onto the purine scaffold, leading to novel and structurally complex derivatives. The synthesis of such purine conjugates would typically first involve the N9-alkylation with a side chain containing a double or triple bond, followed by the cycloaddition step.

Coupling Reactions with Heterocyclic Moieties (e.g., Pyrazole (B372694), Pyrazoline)

The introduction of heterocyclic moieties, such as pyrazole and pyrazoline, onto the purine core can significantly modulate the pharmacological profile of the resulting molecules. A notable synthetic route involves the 1,3-dipolar cycloaddition reaction of 9-allyl-6-chloro-9H-purine with nitrile imines. tandfonline.comtandfonline.com These nitrile imines are typically generated in situ from corresponding hydrazones using reagents like N-bromosuccinimide (NBS) and triethylamine (B128534) (Et3N) under microwave irradiation, or from hydrazinoyl chloride and Et3N under reflux conditions. tandfonline.comtandfonline.com This method has been successfully employed to synthesize 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines. tandfonline.comtandfonline.com

For instance, the reaction of 9-allyl-6-chloropurine with diphenylnitrile imine, generated from its hydrazone with NBS and Et3N in benzene (B151609) under microwave irradiation at 80°C, yields the corresponding 5-substituted 2-pyrazoline (B94618) derivative. tandfonline.com The regioselectivity of this cycloaddition predominantly leads to the formation of the 5-substituted pyrazoline. tandfonline.com In some instances, the in situ oxidation of the initially formed pyrazoline can lead to the corresponding pyrazole derivative. rsc.org

The chlorine atom at the C6 position of the purine ring remains a reactive site for further functionalization. Following the cycloaddition, this chlorine can be displaced by various amines in water under microwave irradiation, providing a straightforward route to modified adenine (B156593) homo-N-nucleosides containing pyrazole or pyrazoline moieties. tandfonline.comtandfonline.com

Two examples of pyrazole purine Schiff bases that have been synthesized are (E)-dimethyl 2-(2-(6-chloro-2-((3-phenyl-1H-pyrazol-4-yl)methyleneamino)-9H-purin-9-yl)ethyl)malonate and (E)-dimethyl 2-(2-(6-chloro-2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-9H-purin-9-yl)ethyl)malonate. researchgate.net These were synthesized through condensation and cyclization with the Vilsmeier-Haack reagent, followed by a condensed elimination reaction. researchgate.net

Protecting Group Strategies in Purine Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex purine derivatives, ensuring selectivity and improving yields by temporarily masking reactive functional groups.

A common strategy involves the protection of the N9 position of the purine ring to direct subsequent reactions to other sites. The tetrahydropyranyl (THP) group is a frequently used protecting group for this purpose. researchgate.net For example, 6-chloro-9-(tetrahydropyran-2-yl)purine can be synthesized and then subjected to regiospecific lithiation at the C2 position, followed by quenching with an electrophile. researchgate.net This allows for the introduction of various substituents at the C2 position while the N9 position is blocked. The THP group can be subsequently removed under acidic conditions. researchgate.net

Another protecting group that has found utility in purine synthesis is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This group has been shown to be effective in directing substitutions to specific positions in related purine systems. vulcanchem.com

In the context of preparing N7-alkylated purines, silylation of the purine ring with agents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be employed. acs.org The subsequent reaction with a tert-alkyl halide in the presence of a Lewis acid, such as tin(IV) chloride (SnCl4), can lead to regioselective N7 alkylation. acs.org This method provides a route to N7 isomers that are often difficult to obtain through direct alkylation methods. acs.org

For syntheses involving nucleoside derivatives, the hydroxyl groups of the ribofuranosyl moiety are typically protected, often as acetyl esters. For example, (Ph3P)4Pd-mediated cross-coupling reactions are performed on 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. The acetyl groups are then removed in a final deprotection step, commonly using ammonia (B1221849) in methanol. nih.gov

Analytical Techniques for Structural Elucidation and Regioselectivity Confirmation

The unambiguous determination of the structure and regiochemistry of synthesized purine derivatives is paramount. A combination of spectroscopic and crystallographic techniques is routinely employed for this purpose.

Spectroscopic Analysis (e.g., NMR, IR, UV, Mass Spectrometry)

Spectroscopic methods provide a wealth of information regarding the molecular structure of purine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the purine ring.

¹H NMR : Can confirm the presence and location of substituents. For example, in 9-substituted derivatives, the chemical shifts of the protons on the substituent can be diagnostic. The protons of the purine ring itself also provide key structural information. tandfonline.com

¹³C NMR : Is crucial for differentiating between N7 and N9 isomers. The chemical shift of the C5 carbon atom is particularly informative; in N9-alkylated 6-chloropurines, it resonates at approximately 132 ppm. acs.org Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for assigning carbon signals and confirming connectivity, thus establishing the regioselectivity of a reaction. researchgate.netacs.org

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition of the molecule. mdpi.comroyalsocietypublishing.org

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule. For example, characteristic stretching frequencies can confirm the presence of C=N, C=C, and other bonds within the purine and substituent moieties. tandfonline.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy can be used to monitor reactions and characterize the electronic properties of the purine system.

| Spectroscopic Data for a Representative Derivative: 6-Chloro-9-{[1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl]methyl}-9H-purine tandfonline.comtandfonline.com | |

| Technique | Observed Data |

| IR (Nujol, cm⁻¹) | 3030, 1590, 1560, 1510 |

| ¹H-NMR (CDCl₃, δ ppm) | 2.40 (s, 3H), 5.52 (s, 2H), 6.73 (s, 1H), 7.20–7.56 (m, 7H), 7.78–7.82 (m, 2H), 7.79 (s, 1H), 8.72 (s, 1H) |

| ¹³C-NMR (CDCl₃, δ ppm) | 21.1, 39.0, 105.4, 125.6, 125.7, 125.9, 128.3, 128.4, 128.6, 128.7, 130.2, 137.3, 139.5, 144.3, 152.0, 152.1 |

| MS (ESI) | 401/403 [M + H]⁺, 439/441 [M + K]⁺ |

Chemical Reactivity and Mechanistic Studies of 6 Chloro 2 Methyl 9h Purine

Reactivity of the C6-Chlorine Substituent

The chlorine atom at the C6 position is the most reactive site on the 6-Chloro-2-methyl-9H-purine molecule. Its reactivity is significantly influenced by the electron-withdrawing character of the purine (B94841) ring, which makes the C6 carbon electrophilic and susceptible to nucleophilic attack.

The primary reaction pathway for the C6-chlorine is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electrophilic C6 carbon, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex. vaia.com The subsequent departure of the stable chloride ion restores the aromaticity of the ring, resulting in the substituted product. vaia.com

This compound readily undergoes substitution reactions with a wide range of nucleophiles. The versatility of the C6-chloro group as a leaving group makes it a key intermediate for synthesizing diverse purine derivatives. For instance, analogous 6-chloropurines react with amines, alkoxides, and thiolates to yield the corresponding 6-substituted products. The reaction with aqueous sodium hydroxide (B78521), for example, converts 6-chloropurine (B14466) into hypoxanthine. vaia.com These transformations can be facilitated by catalysts or by adjusting reaction conditions, such as using microwave irradiation to accelerate the process. researchgate.net

| Nucleophile | Product Type | Typical Conditions | Reference Example |

|---|---|---|---|

| Amines (e.g., Cyclohexylamine) | 6-Aminopurines | Heat (e.g., 120°C in butanol) | Formation of N-cyclohexyl-7H-purin-6-amine from a 6-chloropurine derivative. |

| Alkoxides | 6-Alkoxypurines | Base-catalyzed reaction | General reactivity of 6-chloropurines. |

| Thiolates | 6-Thiopurines | Base-catalyzed reaction | General reactivity of 6-chloropurines. |

| Hydroxide Ions (e.g., NaOH(aq)) | 6-Hydroxypurines (Hypoxanthines) | Heating in aqueous base | Quantitative conversion of 6-chloropurine to hypoxanthine. vaia.com |

| Organoboron Reagents (e.g., Phenylboronic acid) | 6-Arylpurines | Palladium catalysis (Suzuki-Miyaura coupling) | Reaction of a 6-chloropurine with p-tolylboronic acid. mdpi.com |

Reactivity of the Purine Ring System

The purine ring is an electron-deficient aromatic system. ucalgary.ca This inherent electronic character, further amplified by the electron-withdrawing chlorine atom at C6, governs its susceptibility to electrophilic attack and oxidation.

Purines are generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the ring nitrogen atoms. ucalgary.caresearchgate.net The presence of the C6-chlorine substituent further deactivates the ring, making direct EAS challenging. Electrophilic attack, when it does occur, often requires specific conditions and may not follow typical aromatic substitution pathways.

Research on analogous 6-chloropurines demonstrates that electrophilic attack can be directed to specific positions:

C8-Position : Direct C-H functionalization at the C8 position has been achieved. For example, various 9-alkyl-6-chloropurines undergo regioselective cyanation at C8 using triflic anhydride (B1165640) and a cyanide source. mdpi.com

Nitrogen-Mediated Substitution : Electrophilic attack may occur first at a ring nitrogen, followed by rearrangement. An extensive NMR study on N9-protected 6-chloropurine revealed that nitration proceeds via an initial electrophilic attack on the N7 position. nih.gov This forms a nitramine intermediate that subsequently rearranges, ultimately placing the nitro group at the C2 position. nih.gov

Therefore, while the purine core of this compound is deactivated, targeted electrophilic substitutions at C8, or at C2 via rearrangement, are mechanistically plausible under specific synthetic protocols. mdpi.comnih.govwur.nl

The purine core is susceptible to both enzymatic and chemical oxidation. nih.govresearchgate.net One-electron oxidation processes can generate purine radical cations, which are key intermediates in pathways leading to oxidative damage in biological systems. nih.govnih.gov In metabolic pathways, enzymes like xanthine (B1682287) oxidase catalyze the hydroxylation of purines, ultimately leading to uric acid. researchgate.net While specific oxidation studies on this compound are not detailed, the general reactivity of the purine nucleus suggests that it can be oxidized, likely at the C8 position, to form derivatives such as 8-oxo-purines, analogous to the formation of 8-oxo-7,8-dihydroguanine from guanine. nih.gov

Regioselectivity Control in Chemical Transformations

Controlling the regioselectivity of reactions, particularly N-alkylation, is a fundamental challenge in purine chemistry. The purine scaffold of this compound has two primary nucleophilic nitrogen atoms available for alkylation: N7 and N9.

Direct alkylation of 6-chloropurine analogues with alkyl halides typically yields a mixture of N7 and N9 isomers. nih.gov The N9-alkylated product is generally the thermodynamically more stable isomer and often predominates. nih.gov However, the kinetic N7 product can be favored by carefully controlling reaction conditions. acs.org The development of methods to achieve high regioselectivity is crucial for the synthesis of specific isomers.

Key factors influencing regioselectivity include the use of silylated purine intermediates in conjunction with Lewis acid catalysts, which has proven effective in directing substitution to the N7 position. nih.govacs.orgacs.orgnih.gov

| Factor | Influence on Regioselectivity (N7 vs. N9) | Mechanism/Observation |

|---|---|---|

| Thermodynamic vs. Kinetic Control | N9 is the thermodynamic product; N7 is the kinetic product. | The N9 isomer is generally more stable. Reactions at lower temperatures or with specific catalysts can favor the N7 isomer. nih.govacs.org |

| Catalyst | Lewis acids like SnCl₄ or TiCl₄ can favor N7 substitution. | Used in the Vorbrüggen method with silylated purines to reverse the typical N9 selectivity. nih.govacs.orgnih.gov |

| Substituents on Purine Ring | The nature of the substituent at C6 influences the N7/N9 ratio. | Electron-withdrawing or -donating groups at C6 alter the nucleophilicity of the ring nitrogens, affecting the outcome of alkylation. acs.org |

| Solvent | Solvent polarity can affect the reaction pathway. | Solvents like acetonitrile (B52724) (ACN) and 1,2-dichloroethane (B1671644) (DCE) are often used in regioselective alkylations. acs.org |

| Nature of Electrophile | Bulky electrophiles (e.g., tert-butyl bromide) can favor N7 substitution. | Steric hindrance around the N9 position, which is flanked by the six-membered ring, can make the more accessible N7 position the preferred site for bulky groups. nih.gov |

Structure-Reactivity Relationship Elucidation

The reactivity of this compound is fundamentally dictated by the electronic properties and interplay of its constituent parts: the purine core, the chlorine substituent at the C6 position, and the methyl group at the C2 position. Research into the chemical behavior of this compound and its analogs focuses on how these structural features influence the molecule's susceptibility to various chemical transformations.

The purine ring system itself is electron-deficient, and this characteristic is enhanced by the presence of the electronegative chlorine atom. The primary site of reactivity on this compound is the C6 carbon, where the chlorine atom acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the purine ring system increases the electrophilicity of the C6 carbon, facilitating its attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone of its use as a synthetic intermediate for creating diverse libraries of purine derivatives. rsc.org

Studies on related 2-substituted-6-chloropurine analogs provide significant insight into the structure-reactivity relationships. For instance, the electronic nature of the substituent at the C2 position has been shown to directly impact the reactivity at other sites in the molecule, such as the N7 nitrogen. In studies of N7-alkylation on similar purine systems, it was observed that strongly electron-withdrawing substituents at the C2 position led to a drastic drop in reactivity. oslomet.no This suggests that the electron-donating methyl group in this compound would likely increase the nucleophilicity and, consequently, the reactivity of the N7 position toward electrophiles like alkylating agents. oslomet.no

Conversely, comparing this compound with analogs bearing strongly electron-withdrawing groups, such as 2-chloro-6-(trifluoromethyl)-9H-purine, highlights the nuanced electronic effects. The trifluoromethyl group at C6 strongly deactivates the purine ring toward electrophilic substitution while enhancing its electrophilicity for nucleophilic attack. vulcanchem.com While the C2-methyl group in this compound increases electron density relative to hydrogen, the C6-chloro group remains the dominant site for nucleophilic substitution. The reactivity at C6 is a common feature for 6-chloropurines, serving as a key reaction handle for synthetic modifications. uio.noiiarjournals.org

The following table summarizes the influence of different substituents on the reactivity of the purine ring, based on findings from related structures.

| Substituent | Position | Electronic Effect | Impact on Purine Ring Reactivity | Reference |

| Methyl (-CH₃) | C2 | Electron-Donating | Increases nucleophilicity of ring nitrogens (e.g., N7). oslomet.no | oslomet.no |

| Chlorine (-Cl) | C6 | Electron-Withdrawing | Activates C6 for nucleophilic substitution. | |

| Trifluoromethyl (-CF₃) | C6 | Strongly Electron-Withdrawing | Enhances electrophilicity of the ring, stabilizing it against oxidative degradation. | |

| 4-Methoxyphenyl | C6 | Electron-Donating (Resonance) | Enhances metabolic stability and potential for DNA interaction. vulcanchem.com | vulcanchem.com |

| Iodine (-I) | C2 | Electron-Withdrawing (Inductive) | Acts as a leaving group for cross-coupling reactions. researchgate.net | researchgate.net |

This interactive table allows for a clear understanding of how modifying the substituents on the purine core can fine-tune the chemical reactivity of the resulting molecule, a fundamental principle in the rational design of new chemical entities.

Biological Activity and Mechanistic Investigations of 6 Chloro 2 Methyl 9h Purine Derivatives

Enzyme Inhibition and Modulation Studies

The biological effects of 6-Chloro-2-methyl-9H-purine derivatives are often rooted in their ability to inhibit or modulate the activity of key enzymes. These interactions can disrupt cellular processes, making these compounds subjects of therapeutic interest.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for various cellular functions, including cell growth, proliferation, differentiation, motility, and survival. mdpi.com The delta isoform of PI3K (PI3Kδ) is particularly important in regulating signaling pathways in leukocytes, making it a target for inflammatory diseases and hematological cancers. google.comgoogle.comgoogleapis.com

Derivatives of 6-chloropurine (B14466) have been developed as inhibitors of PI3Kδ. For instance, Duvelisib, a dual inhibitor of PI3Kδ and PI3Kγ, incorporates a purine (B94841) moiety. mdpi.com The synthesis of such inhibitors often involves the reaction of a 6-chloropurine intermediate, like 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, with other molecular fragments to create a compound with high affinity and selectivity for the target kinase. mdpi.com The purine core of these molecules plays a critical role in their binding affinity and selectivity towards kinases. imtm.cz By inhibiting PI3Kδ, these compounds can disrupt downstream signaling, such as the phosphorylation of Akt (p-Akt), a key mediator of the PI3K pathway, thereby affecting cell proliferation and survival. mdpi.com

Other purine derivatives have also been investigated as kinase inhibitors. For example, 2,6,9-trisubstituted purines are explored for their potential to inhibit cyclin-dependent kinases (CDKs) and other kinases like Src and VEGFR2, which are pivotal in cell cycle regulation and cancer therapy. imtm.cz

Beyond cellular signaling kinases, derivatives of 6-chloropurine have been evaluated against other enzymes implicated in various pathological processes.

Soybean Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids and play a role in inflammation. rug.nl Certain 9-substituted (2-pyrazolin-5-yl)methyl-9H-purines, synthesized from 9-allyl-6-chloro-9H-purine, have demonstrated significant inhibitory activity against soybean lipoxygenase. tandfonline.comtandfonline.com For example, specific pyrazoline derivatives showed high levels of lipoxygenase inhibition, with one compound exhibiting 89% inhibition. tandfonline.comresearchgate.net The structure of the substituent linked to the purine core is critical for this activity. nih.gov

Thrombin: Thrombin is a key enzyme in the coagulation cascade, and its inhibitors have antithrombotic potential. Modified purine homo-N-nucleosides derived from 6-chloropurine have been tested for their ability to inhibit thrombin in vitro. tandfonline.comtandfonline.comchemsrc.com Studies have shown that certain pyrazoline derivatives possess significant anti-thrombin activity, highlighting the potential of this class of compounds as antithrombotic agents. tandfonline.comresearchgate.net

The table below summarizes the inhibitory activities of selected 6-chloropurine derivatives.

| Derivative Class | Target Enzyme | Observed Activity |

| Pyrazoline derivatives from 9-allyl-6-chloro-9H-purine | Soybean Lipoxygenase | High inhibitory activity, with specific compounds showing up to 89% inhibition. tandfonline.comresearchgate.net |

| Pyrazoline derivatives from 9-allyl-6-chloro-9H-purine | Thrombin | Significant in vitro inhibitory ability. tandfonline.comresearchgate.net |

| 2-Chloro-6-methyl-9H-purine | Xanthine (B1682287) Oxidase | Inhibitory activity, leading to reduced uric acid production. |

| 2-Chloro-6-methyl-9H-purine | Cyclin-Dependent Kinases (CDKs) | Inhibition, interfering with cell cycle regulation. |

Interactions with Biological Macromolecules

The therapeutic and biological effects of this compound derivatives stem from their direct interactions with essential biological macromolecules, namely enzymes and nucleic acids.

The purine structure is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a high-affinity ligand for multiple biological targets, particularly the ATP-binding pockets of enzymes like kinases. imtm.cz The mechanism of action for many purine derivatives involves competitive binding at the active sites of these enzymes.

For instance, 2-chloro-6-methyl-9H-purine has been shown to interact with and inhibit enzymes such as xanthine oxidase and cyclin-dependent kinases (CDKs). By binding to the active sites, these compounds prevent the natural substrate from accessing the enzyme, thereby blocking its catalytic function and disrupting metabolic or signaling pathways. Similarly, derivatives of 6-chloropurine designed as PI3Kδ inhibitors bind within the enzyme's active site, preventing the phosphorylation of its lipid substrate. mdpi.com In another example, studies on 9-norbornyl-6-chloropurine revealed that it interacts with and depletes cellular glutathione (B108866) (GSH), subsequently affecting the activity of several GSH-dependent enzymes. iiarjournals.org

As analogs of natural purine nucleobases, many 6-chloropurine derivatives can interfere with the synthesis of DNA and RNA. researchgate.net This interference is a primary mechanism behind their anticancer and antiviral activities. evitachem.commedchemexpress.commedchemexpress.com

The mechanism can occur in several ways:

Substrate Analogs: The derivatives can act as substrate analogs, mimicking natural nucleosides and inhibiting enzymes essential for nucleotide metabolism and nucleic acid synthesis. evitachem.com

Incorporation into Nucleic Acids: After intracellular phosphorylation to their triphosphate forms, these analogs can be incorporated into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination or create a dysfunctional nucleic acid strand, ultimately triggering apoptosis. researchgate.netvulcanchem.com

For example, cladribine (B1669150), a derivative of 6-chloropurine, is phosphorylated intracellularly and competes with deoxyadenosine (B7792050) triphosphate, leading to the inhibition of DNA synthesis and the induction of DNA strand breaks. The presence of the chlorine atom on the purine ring is a key structural feature that modulates enzymatic recognition and metabolic stability, contributing to this biological activity.

The table below outlines the interactions of these derivatives with biological macromolecules.

| Derivative Class | Target Macromolecule | Mechanism of Interaction |

| 2,6,9-Trisubstituted purines | Protein Kinases (e.g., PI3K, CDKs) | Bind to ATP-binding pocket, acting as competitive inhibitors. mdpi.comimtm.cz |

| 9-Norbornyl-6-chloropurine | Glutathione (GSH) / GSH-dependent enzymes | Forms a glutathione conjugate, leading to GSH depletion and affecting enzyme activity. iiarjournals.org |

| Purine nucleoside analogs | DNA/RNA Polymerases | Act as substrate analogs, inhibiting enzyme function. evitachem.com |

| Purine nucleoside analogs | DNA/RNA | Become incorporated into nucleic acid chains, causing chain termination and/or apoptosis. evitachem.commedchemexpress.com |

Modulation of Biological Processes

By inhibiting enzymes and interfering with macromolecule synthesis, this compound derivatives can modulate a wide range of biological processes. Their ability to halt the cell cycle, induce programmed cell death (apoptosis), and disrupt signaling gives them potent anti-proliferative effects. imtm.cz

Research has demonstrated that compounds like 2-chloro-6-methyl-9H-purine exhibit anti-proliferative effects against various cancer cell lines. This is often achieved by inducing cell cycle arrest and apoptosis. imtm.cz For example, one 2,6,9-trisubstituted purine derivative was found to cause cell cycle arrest at the S-phase and induce apoptosis in leukemia cells. imtm.cz

Furthermore, the inhibition of PI3Kδ by specific purine derivatives disrupts crucial signaling for the proliferation, differentiation, and survival of both normal and malignant B-cells. mdpi.comdrugbank.com This modulation of leukocyte function is the basis for their use in treating certain leukemias, lymphomas, and inflammatory disorders. mdpi.comgoogle.com The structural modifications on the purine core, such as substitutions at the C2, C6, and N9 positions, are critical for achieving the desired potency and selectivity in modulating these complex biological processes. imtm.cz

Antiproliferative Activities in Cell Line Models

Purine analogs, including derivatives of this compound, are recognized for their significant antitumor properties. medchemexpress.commedchemexpress.commedchemexpress.com Their mechanism of action often involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.com

Research has shown that specific derivatives exhibit considerable cytotoxicity against various cancer cell lines. For instance, 9-norbornyl-6-chloropurine (NCP) has shown notable cytotoxic effects, particularly against leukemia cell lines such as CCRF-CEM and HL-60. iiarjournals.org The antiproliferative effect of these compounds can be influenced by the nature of the substituents on the purine ring. For example, derivatives with halogen atoms on the purine ring have demonstrated enhanced activity. chim.it A study on 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives found that compounds with a halogen at the 6' position or two chlorine atoms at the 2' and 6' positions were the most active against the MCF-7 human breast cancer cell line. chim.it Specifically, the compound with two chlorine atoms at positions 2 and 6 of the purine ring showed a potent IC50 value of 2.75 µM. chim.it

Furthermore, novel purine derivatives with a p-trifluoromethyl-substituted aryl group linked to a 1,2,3-triazole via a 2-hydroxyeth-1-yl spacer have exhibited promising submicromolar antiproliferative activity. mdpi.com The cytotoxic selectivity of these compounds is also a crucial aspect of their therapeutic potential. NCP, for example, was found to be highly cytotoxic to leukemia cells while showing much lower effects on carcinoma cell lines and negligible toxicity towards normal cells. iiarjournals.org

| Compound/Derivative | Cell Line(s) | Observed Activity | Reference(s) |

| Purine Nucleoside Analogs | Various lymphoid malignancies | Broad antitumor activity, inhibition of DNA synthesis, induction of apoptosis. | medchemexpress.commedchemexpress.commedchemexpress.com |

| 9-norbornyl-6-chloropurine (NCP) | CCRF-CEM, HL-60 (Leukemia) | Considerable cytotoxicity. | iiarjournals.org |

| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives | MCF-7 (Breast Cancer) | Antiproliferative activity, with halogenated derivatives being most potent. | chim.it |

| Purine derivatives with p-trifluoromethyl-substituted aryl and 1,2,3-triazole spacer | Four malignant tumor cell lines | Promising submicromolar antiproliferative activity. | mdpi.com |

Antiviral Properties of Purine Analogues

Derivatives of this compound have also been investigated for their potential as antiviral agents. For instance, 9-norbornyl-6-chloropurine (NCP) has demonstrated antiviral activity in addition to its cytostatic effects. iiarjournals.org The structural modifications of the purine ring are crucial for this activity. The chlorine substituent, in particular, has been shown to enhance antiviral efficacy against certain viruses like rhinoviruses when compared to unsubstituted analogs.

Acyclic selenopurine nucleosides, synthesized from 6-chloro- and 2-amino-6-chloropurine (B14584) derivatives, have also been evaluated for their antiviral properties. mdpi.com These compounds serve as versatile intermediates for creating various analogues with potential therapeutic applications. mdpi.com

Antifungal Activities

Several derivatives of 6-substituted purines have been synthesized and screened for their antifungal activities against various fungal strains. scielo.org.mxresearchgate.net In one study, a series of 6-substituted purines were tested against Aspergillus niger and Pencillium chrysogenium. tsijournals.com Another study reported the synthesis of thirteen 6-substituted purine derivatives, with six new compounds showing activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx The antifungal activity of these compounds was compared to the standard drug fluconazole. scielo.org.mxtsijournals.com

| Fungal Strain | Active Compound(s) | Reference(s) |

| Aspergillus niger | 6-substituted purine derivatives | scielo.org.mxtsijournals.com |

| Pencillium chrysogenium | 6-substituted purine derivatives | tsijournals.com |

| Bacillus subtilis | 6-substituted purine derivatives | scielo.org.mx |

| Candida tropicalis | 6-substituted purine derivatives | scielo.org.mx |

Agonist/Antagonist Activity at Purinergic Receptors

The purinergic system, which includes P2X and P2Y receptors, plays a significant role in various physiological and pathological processes, making it a key pharmacological target. nih.gov Derivatives of this compound have been designed and synthesized as potential antagonists for the P2X7 purinergic receptor, which is implicated in neuroinflammation and neurodegenerative diseases. acs.orgresearchgate.netnih.gov

One such derivative, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (also known as ITH15004), has been identified as a potent, selective, and blood-brain barrier-permeable P2X7 antagonist. acs.orgresearchgate.netnih.gov This compound demonstrated a significant blockade of YO-PRO-1 uptake in a human P2X7-expressing cell line. acs.orgnih.gov The development of such non-nucleotide purine derivatives represents a promising avenue for future drug optimization in the treatment of neuroinflammatory conditions. acs.orgresearchgate.netnih.gov

Cellular Mechanistic Investigations (In Vitro)

Understanding the cellular mechanisms of action is crucial for the development of effective therapeutic agents. In vitro studies have provided valuable insights into the cellular uptake, metabolism, and impact of this compound derivatives on intracellular biochemical pathways.

Analysis of Cellular Uptake and Metabolism (e.g., Glutathione Conjugation)

The cellular uptake and metabolism of this compound derivatives are key determinants of their biological activity. Studies on 9-norbornyl-6-chloropurine (NCP) have revealed that it is metabolized primarily through glutathione-S-transferase (GST)-mediated conjugation with glutathione (GSH). iiarjournals.org This process leads to the formation of a major metabolite, a glutathione conjugate (NCP-GS), and its subsequent degradation products, NCP-cysteinylglycine and NCP-cysteine. iiarjournals.org Inhibition of GST or depletion of cellular GSH was found to prevent the formation of these metabolites and increase the cytotoxicity of NCP. iiarjournals.org

Transport experiments using Caco-2 cell monolayers, which simulate the intestinal barrier, indicated that NCP has good permeability. iiarjournals.org This suggests that the compound can be readily absorbed.

Impact on Intracellular Biochemical Pathways (e.g., Glutathione Levels)

The interaction of this compound derivatives with intracellular biochemical pathways, particularly those involving glutathione, is a critical aspect of their mechanism of action. Treatment of CCRF-CEM cells with NCP led to a concentration-dependent decrease in total cellular GSH levels. iiarjournals.org This depletion of GSH is significant because it can trigger a cascade of cellular events.

Further investigations revealed that the NCP-induced decrease in GSH levels activates the Nrf2 pathway. uu.nl Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation leads to the upregulation of downstream targets such as NAD(P)H:quinone oxidoreductase (NQO-1) and the glutamate-cysteine ligase modifier subunit (GCLm). uu.nl This activation explains the subsequent rapid restoration of the cellular GSH pool. uu.nl

Computational Chemistry Approaches in the Study of 6 Chloro 2 Methyl 9h Purine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. rjptonline.org These methods are used to determine the optimized molecular geometry and to calculate various electronic properties that govern the molecule's reactivity and interactions. rjptonline.orgresearchgate.net

For purine (B94841) systems, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net Studies on substituted purines have shown that the introduction of electron-withdrawing groups, like a chlorine atom, and electron-donating groups, like a methyl group, significantly influences these properties. rjptonline.org For instance, the chlorine at the C6 position and the methyl group at the C2 position of 6-Chloro-2-methyl-9H-purine would be expected to modulate the electronic landscape of the purine core.

A theoretical study on a series of methyl and chloro-substituted 9H-purines using the PM3 semi-empirical method and DFT (B3LYP/6-311G(d,p)) provides insight into these effects. rjptonline.org The calculations revealed how substituents alter the HOMO-LUMO energy gap, which is a crucial indicator of chemical reactivity and kinetic stability. rjptonline.org A smaller HOMO-LUMO gap suggests higher reactivity. rjptonline.org The study also calculated Mulliken charges, identifying the most likely sites for nucleophilic or electrophilic attack. For example, in related dichloropurines, the C4 carbon atom was found to carry the largest positive charge, marking it as a probable site for nucleophilic attack. rjptonline.org

Table 1: Calculated Electronic Properties of Substituted 9H-Purine Derivatives This table, based on findings from related purine studies, illustrates the type of data generated through quantum chemical calculations. rjptonline.org

| Compound | Heat of Formation (kcal/mol) (PM3) | HOMO Energy (eV) (DFT) | LUMO Energy (eV) (DFT) | HOMO-LUMO Gap (eV) (DFT) |

| 9H-Purine | 62.08 | -0.2491 | -0.0576 | 0.1915 |

| 2-methyl-9H-purine | 45.87 | -0.2419 | -0.0500 | 0.1919 |

| 6-methyl-9H-purine | 44.60 | -0.2444 | -0.0501 | 0.1943 |

| 2-chloro-9H-purine | 47.41 | -0.266 | -0.073 | 0.193 |

| 6-chloro-9H-purine | 48.37 | -0.268 | -0.069 | 0.199 |

| 2,6-dichloro-9H-purine | 41.14 | -0.277 | -0.082 | 0.195 |

Data adapted from a theoretical study on 9H-purine derivatives. rjptonline.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. Docking studies on purine analogues have successfully identified potential binding modes and key interactions with various protein targets, including kinases, bromodomains, and other enzymes. acs.orgresearchgate.netnih.gov

For example, derivatives of 9H-purine have been docked into the acetyllysine binding site of the BRD9 bromodomain. acs.orgnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In one such study, the docking of a 6-chloro-substituted purine derivative into the bromodomain of BRD4(1) was also investigated. acs.org

In another research area, N-9 substituted purine derivatives were evaluated as potential anticancer agents through molecular docking. researchgate.net The studies aimed to identify inhibitors of kinases like PI3K-δ and P70-S6K1, which are implicated in cancer cell proliferation. researchgate.net The docking simulations calculated the binding affinities of the purine derivatives to the active sites of these kinases, with some compounds showing higher predicted affinity than known inhibitors. researchgate.net These results highlight the utility of docking in prioritizing compounds for further experimental testing. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the conformational flexibility of a ligand like this compound, the stability of a ligand-protein complex, and the detailed dynamics of the binding process.

MD simulations have been employed to study various purine-based systems. For instance, they have been used to assess the penetration of purine derivatives through lipid bilayers, providing insights into their potential bioavailability. In the context of ligand-protein interactions, MD simulations can refine docking poses and calculate binding free energies more accurately.

In a study on new purine derivatives targeting the histamine (B1213489) H3 receptor, MD simulations were used to understand the binding modes of the most potent compounds. researchgate.net The simulations helped to confirm the importance of the purine ring in forming a key hydrogen bond with a tyrosine residue (Tyr374) in the receptor's binding site. researchgate.net Similarly, MD simulations were used in tandem with molecular modeling to elucidate the key structural features required for the effective interaction of 7H-purine derivatives with their antitubercular target, DprE1. cuni.cz These studies demonstrate how MD can reveal the dynamic nature of molecular recognition, which is critical for designing effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

The development of QSAR models for purine derivatives has been a focus of several research efforts. rjptonline.org One study successfully developed a QSAR model for a series of carbocyclic nucleosides against HIV-1. rjptonline.org Using molecular descriptors calculated from the optimized geometries of the compounds (via DFT), a multiple linear regression (MLR) model was created to predict the half-maximal inhibitory concentration (IC50). rjptonline.org

Another study focused on 2,6,9-trisubstituted purines as potential anticancer agents and developed a 3D-QSAR model. imtm.cz This approach considers the three-dimensional properties of the molecules to explain and predict their activity. Such models are valuable for understanding which steric and electronic features of the purine scaffold are critical for biological activity and for designing new derivatives with enhanced potency. imtm.cz The substitution pattern at the C2, C6, and N9 positions of the purine ring is known to be crucial for achieving high binding affinity and selectivity towards protein kinases. imtm.cz

In Silico Prediction of Potential Biological Targets

In the early stages of drug discovery, identifying the biological target of a compound is a critical step. In silico target prediction methods use the chemical structure of a molecule to predict its most likely protein targets. These approaches often rely on ligand similarity, where the compound is compared to a large database of known ligands with annotated biological activities.

For novel purine derivatives, reverse screening strategies have been employed to identify potential biological targets. researchgate.net In one study, the PharmMapper web server, which performs ligand similarity-based virtual screening, was used to predict targets for newly synthesized 2,6,9-trisubstituted purines. researchgate.net The results interestingly pointed towards kinases as the main potential targets, which are key proteins involved in cell proliferation and survival pathways in cancer. researchgate.net

Another study on purinomimetics also highlighted the use of in silico prediction to identify potential biological targets, which could then be validated experimentally. tandfonline.com These computational approaches are invaluable for hypothesis generation, helping to elucidate a compound's mechanism of action and suggesting new therapeutic applications. researchgate.nettandfonline.com

Applications and Future Directions in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of a chlorine atom at the 6-position of the purine (B94841) ring renders 6-Chloro-2-methyl-9H-purine an exceptionally valuable intermediate for the synthesis of complex molecules. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, which is a cornerstone of modern medicinal chemistry.

The reactivity of the C6-chloro group facilitates the synthesis of a plethora of 6-substituted purine derivatives. For instance, it can be readily displaced by amines, thiols, and alcohols to introduce diverse side chains that can modulate the biological activity and physicochemical properties of the resulting molecules. This versatility has been exploited in the preparation of libraries of compounds for drug discovery programs.

A notable application is in the synthesis of nucleoside analogs, where the purine base is coupled with a sugar moiety. These compounds are of significant interest for their potential antiviral and anticancer activities. The 6-chloro substituent allows for the introduction of various functionalities that can mimic natural nucleosides and interact with biological targets such as enzymes and receptors.

Furthermore, the 2-methyl group can influence the electronic properties and steric hindrance around the purine core, which can be fine-tuned to achieve desired biological effects. The combination of the reactive 6-chloro group and the modulating 2-methyl group makes this compound a powerful tool for the construction of complex and biologically relevant molecules.

Development of Chemical Probes and Research Tools for Biological Systems

The purine scaffold is integral to many biological signaling molecules, making its derivatives ideal candidates for the development of chemical probes to study biological systems. This compound can serve as a precursor for such tools, including fluorescent probes and affinity labels.

By attaching fluorophores to the purine core via the reactive 6-position, researchers can create fluorescent probes that can be used to visualize and track biological processes in real-time. These probes can be designed to bind to specific enzymes or receptors, allowing for the study of their localization and activity within cells. The development of environment-sensitive fluorescent purine analogues has shown promise in this area, as their fluorescence properties can change in response to their microenvironment, providing valuable information about cellular conditions nih.gov.

Moreover, the introduction of photoreactive groups or other cross-linking agents at the 6-position can transform the molecule into an affinity label. These tools are invaluable for identifying the binding partners of small molecules within a complex biological milieu, a process known as target identification, which is crucial for understanding the mechanism of action of drugs.

Exploration of Novel Therapeutic Scaffolds Beyond Conventional Drug Targets

The purine core is a privileged scaffold in drug discovery, with numerous approved drugs being purine analogs. This compound provides a starting point for the exploration of novel therapeutic scaffolds that can target a wide range of diseases, including cancer, viral infections, and inflammatory disorders.

The ability to easily diversify the 6-position allows for the generation of libraries of compounds that can be screened against various biological targets. This approach has led to the discovery of potent and selective inhibitors of enzymes such as kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The design of purine derivatives as potential ATP-competitive kinase inhibitors is an active area of research nih.gov.

Furthermore, the exploration of purine derivatives is not limited to conventional drug targets. Researchers are increasingly investigating their potential to modulate protein-protein interactions and other challenging targets that have been traditionally difficult to drug. The versatility of the 6-chloropurine (B14466) scaffold allows for the creation of molecules with unique three-dimensional shapes and functionalities that can interact with these non-traditional targets.

Potential in Materials Science and Catalysis Research

While the primary focus of purine chemistry has been in the biological sciences, there is emerging interest in the potential of purine derivatives in materials science and catalysis. The unique electronic and self-assembly properties of the purine ring system make it an attractive building block for the development of novel materials.

Purine derivatives can engage in hydrogen bonding and π-π stacking interactions, which can be exploited to create supramolecular assemblies with defined architectures. These materials could find applications in areas such as electronics, sensing, and drug delivery. The ability to functionalize the purine core at the 6-position with various groups can be used to tune the properties of these materials.

Emerging Synthetic Methodologies for Purine Derivatization

The development of new synthetic methods to functionalize the purine core is crucial for expanding the chemical space accessible to medicinal chemists and materials scientists. Recent advances in synthetic organic chemistry have provided new tools for the derivatization of purines, including 6-chloropurines.

One area of active research is the development of new cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at various positions on the purine ring. For example, direct arylation of 6-chloropurines with activated aromatics has been achieved, offering a complementary approach to traditional coupling reactions for the synthesis of C6-aryl-substituted purines nih.gov.

Furthermore, methods for the direct C-H functionalization of the purine core are being explored. These reactions offer a more atom-economical and efficient way to introduce new functional groups without the need for pre-functionalized starting materials. While these methods are still in their early stages of development for purines, they hold great promise for the future synthesis of novel derivatives.

The table below summarizes some of the key synthetic transformations that can be performed on 6-chloropurine derivatives, highlighting the versatility of this scaffold.

| Reagent/Catalyst | Product Type | Reference |

| Amines | 6-Aminopurines | General knowledge |

| Thiols | 6-Thiopurines | General knowledge |

| Alcohols/Alkoxides | 6-Alkoxypurines | General knowledge |

| Organometallic reagents | 6-Alkyl/Arylpurines | General knowledge |

| Activated Aromatics/AlCl₃ | 6-Arylpurines | nih.gov |

Table 1: Synthetic Transformations of 6-Chloropurines

Q & A

Basic: What are the optimal synthetic methodologies for preparing 6-Chloro-2-methyl-9H-purine?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Suzuki-Miyaura coupling can introduce aryl/alkyl groups at the 6-position. A general protocol involves reacting 6-chloro precursors (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux (12–24 h) .

- Nucleophilic substitution with methylamine or methylating agents (e.g., CH₃I) at the 2-position requires anhydrous conditions and a base like NaH in THF .

Optimization Tips: - Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:3).

- Purify via column chromatography (gradient elution with EtOAc/hexane) to isolate isomers .

Basic: How can column chromatography conditions be optimized for purifying this compound derivatives?

Answer:

Purification of moderately polar purines is challenging due to similar Rf values of byproducts. Key strategies include:

- Solvent Selection: Use dichloromethane (DCM) with 2–10% methanol for gradient elution, balancing polarity and resolution .

- Stationary Phase: Silica gel (230–400 mesh) is standard. For acidic impurities, add 0.1% triethylamine to the mobile phase.

- Detection: UV-active purines (λ ~260 nm) enable rapid fraction analysis.

Advanced: How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and stereochemistry. For example:

- SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. Key parameters: high-resolution data (<1.0 Å), twin refinement for non-merohedral twinning, and hydrogen bonding analysis .

- Case Study: A 6-chloro-9-(2-nitrophenylsulfonyl)purine derivative showed π–π stacking (3.89 Å) and C–H⋯O/N hydrogen bonds, confirmed via SHELXL .

Advanced: What experimental designs assess the stability of this compound under varying conditions?

Answer:

Stability studies should evaluate:

- pH Sensitivity: Incubate the compound in buffers (pH 1–13) at 37°C for 24 h, followed by HPLC analysis (C18 column, 0.1% TFA/ACN gradient) .

- Thermal Stability: Use TGA/DSC to monitor decomposition temperatures. For aqueous solutions, lyophilization is preferred over prolonged heating .

- Light Sensitivity: Store samples in amber vials under argon; compare NMR spectra pre-/post UV exposure (254 nm, 1 h) .

Advanced: How can contradictory data in synthetic yields be resolved for 6-substituted purines?

Answer:

Yield discrepancies often arise from reaction kinetics or competing pathways. Mitigation strategies:

- Catalyst Screening: Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in Suzuki couplings .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may favor SNAr over coupling; use toluene for Pd-mediated reactions .

- Temperature Control: Lower temperatures (60°C) reduce side reactions in methylation steps .

Advanced: What methodologies link structural modifications of this compound to biological activity?

Answer:

- SAR Studies: Synthesize analogs with varying substituents (e.g., 6-alkoxy, 2-alkyl) and test in enzyme inhibition assays (e.g., kinase or methyltransferase). Use IC₅₀ values from dose-response curves .

- Molecular Docking: Perform docking (AutoDock Vina) with target proteins (e.g., EGFR kinase) to rationalize activity trends. Validate with mutagenesis studies .

Advanced: How are computational methods integrated with experimental data to study this compound interactions?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (δ 160–170 ppm for C6-Cl) .

- MD Simulations: Simulate binding dynamics (GROMACS) to assess purine-protein interactions over 100 ns trajectories. Compare with SPR binding affinities .

Basic: What analytical techniques confirm the identity of this compound post-synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.